The synthesis of 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane can be effectively achieved through various methods. A notable approach involves the reaction of cyclen with tert-butyl bromoacetate in an appropriate solvent.
This method is advantageous due to its operational simplicity and the commercial availability of starting materials.
The molecular structure of 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane features a saturated cyclic framework with nitrogen atoms integrated into the ring structure. The tert-butoxycarbonylmethyl groups introduce steric bulk that influences the compound's reactivity and solubility.
1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane can undergo various chemical reactions typical of tetraazamacrocyclic compounds.
The mechanism of action for 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane primarily revolves around its ability to chelate metal ions. Upon coordination with metal ions:
Such metal complexes are utilized in diagnostic imaging due to their favorable properties for MRI contrast agents.
The applications of 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane are broad and impactful:
Macrocyclic chelators represent a cornerstone of modern coordination chemistry, characterized by their preorganized cyclic structures that form exceptionally stable complexes with metal ions. The robustness of these complexes arises from the chelate effect and macrocyclic effect, which significantly enhance thermodynamic stability and kinetic inertness compared to their acyclic counterparts. Among these, polyazamacrocycles—particularly 1,4,7,10-tetraazacyclododecane (cyclen)—have revolutionized biomedical applications due to their precise cavity size and tunable coordination geometry. Cyclen's 12-membered ring with four nitrogen donor atoms forms optimal complexes with +3 metal ions (e.g., Gd³⁺, Cu²⁺, Lu³⁺), making it indispensable in diagnostic and therapeutic technologies [7] [8].
Cyclen derivatives serve as molecular scaffolds for diagnostic radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents. Their utility stems from three key attributes:
Recent innovations include responsive luminescent probes for optical imaging, where cyclen-based Tb(III)/Eu(III) complexes are sensitized via antenna chromophores (e.g., pyridyl groups). These probes leverage long luminescence lifetimes (milliseconds) for time-resolved detection of biochemical analytes like H₂S, with signal activation modulated by triplet-state energy tuning [7].
Table 1: Biomedical Applications of Key Cyclen Derivatives
Derivative | Metal Ion | Application | Key Property |
---|---|---|---|
DO3A (1,4,7-Tris-carboxymethyl) | Gd³⁺ | MRI contrast | High relaxivity, thermodynamic stability |
DOTA (1,4,7,10-Tetrakis-carboxymethyl) | Lu³⁺ | Radionuclide therapy (¹⁷⁷Lu) | Radiolabeling at ambient temperature |
Pyridyl-functionalized cyclen | Tb³⁺/Eu³⁺ | Optical turn-on probes | Analyte-sensitive luminescence |
1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (CAS: 162148-48-3; C₂₀H₄₀N₄O₄; MW: 400.56 g/mol) is a pivotal precursor in synthesizing unsymmetrical cyclen-based chelators. Its design addresses a critical synthetic challenge: regioselective functionalization of cyclen’s nitrogen atoms. Key attributes include:
Table 2: Physicochemical Properties of 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
Property | Value/Description |
---|---|
Molecular Formula | C₂₀H₄₀N₄O₄ |
Molecular Weight | 400.56 g/mol |
Solubility | Soluble: Acetone, ACN, Ethyl Acetate, Chloroform |
Insoluble: Water | |
Storage Conditions | Hygroscopic; store in cool, dry place under inert gas |
Key Synonyms | di-tert-butyl 2,2'-(1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetate |
The evolution of tert-butyl-protected cyclen derivatives emerged from the need for regioselective alkylation methods to access heterofunctionalized chelators. Early syntheses of cyclen triacetates (e.g., Tri-tert-butyl DO3A) faced challenges in controlling mono-, di-, and trialkylation products:
Table 3: Key Cyclen-Based Synthetic Intermediates and Their Applications
Compound Name | CAS | Role |
---|---|---|
1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | 162148-48-3 | DO2A-t-Bu precursor |
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate hydrobromide | 149353-23-1 | DO3A-t-Bu synthon for Gd-complex conjugates |
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DO3A) | 114873-37-9 | MRI contrast agent intermediate |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0